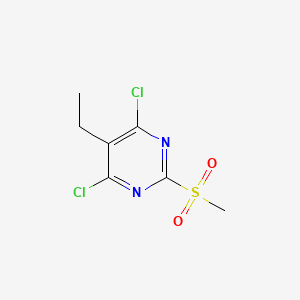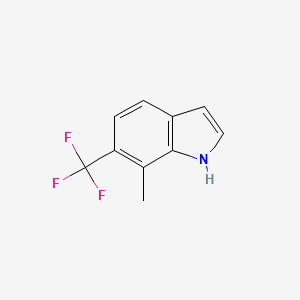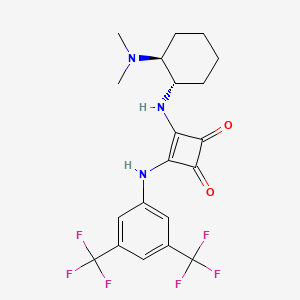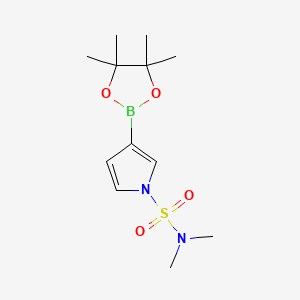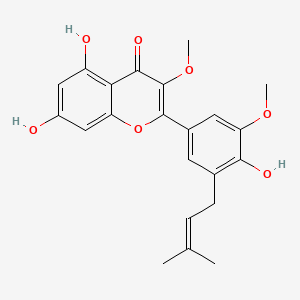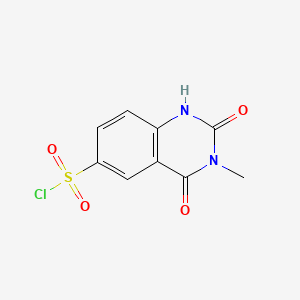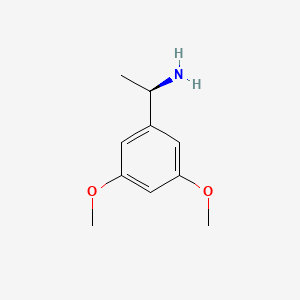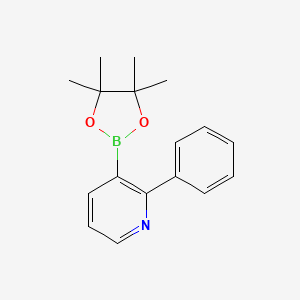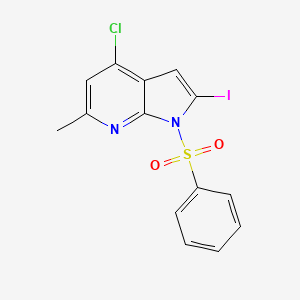
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole, also known as PSI, is a compound that has gained attention in recent years due to its potential applications in scientific research. PSI is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole involves the inhibition of various enzymes and proteins. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole inhibits the activity of protein kinase C and protein kinase B by binding to their ATP-binding sites. This binding prevents the transfer of phosphate groups to their substrates, leading to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole also inhibits the activity of the proteasome by binding to its active site. This binding prevents the degradation of damaged or misfolded proteins, leading to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its specificity for certain enzymes and proteins. This specificity allows for the targeting of specific pathways and processes in cells. Another advantage is its ability to induce apoptosis in cancer cells, which can be useful in the development of cancer therapies. However, one of the limitations of using 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring are required to avoid toxicity.
Future Directions
For research include the development of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole-based therapies for cancer treatment and the exploration of its potential as a diagnostic tool.
Synthesis Methods
The synthesis of 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been achieved using various methods. One of the most commonly used methods is the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. This method yields 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole in good yields and high purity. Other methods include the reaction of 4-chloro-2-iodo-6-methyl-7-azaindole with sulfonyl chlorides followed by oxidation or reduction of the resulting intermediate.
Scientific Research Applications
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has been found to have potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including protein kinase C and protein kinase B. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. 1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindole has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of damaged or misfolded proteins. This inhibition can lead to the accumulation of toxic proteins and the induction of apoptosis in cancer cells.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-7-12(15)11-8-13(16)18(14(11)17-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIIDSAGVHIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

